molecular formula C20H17FN6OS B2834887 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 863453-19-4

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2834887
CAS No.: 863453-19-4
M. Wt: 408.46
InChI Key: DTTCLQJEMUVYAB-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic molecule featuring:

  • A triazolo[4,5-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance in kinase inhibition and receptor antagonism.
  • A thioether linkage at the C7 position connected to an N-(o-tolyl)acetamide group, contributing to steric and electronic modulation.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-4-2-3-5-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTCLQJEMUVYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide represents a novel class of triazole derivatives with potential therapeutic applications. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN6O2SC_{21}H_{17}FN_{6}O_{2}S, with a molecular weight of 436.5 g/mol. The structure features a triazolo-pyrimidine core connected to an o-tolyl acetamide moiety via a thioether linkage.

PropertyValue
Molecular FormulaC21H17FN6O2S
Molecular Weight436.5 g/mol
IUPAC NameThis compound
CAS Number863457-93-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was evaluated against breast cancer cell lines (MCF-7) and demonstrated significant cytotoxic activity. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study:
In one study, the compound was synthesized and tested for its cytotoxic effects on MCF-7 cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency against breast cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been documented to exhibit antibacterial activity against a range of pathogens. Preliminary assays indicated that this compound could inhibit bacterial growth effectively, particularly against Gram-positive bacteria.

Research Findings:
In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics such as chloramphenicol . This positions it as a candidate for further development in antimicrobial therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms: By disrupting bacterial cell wall synthesis or function, it exhibits bactericidal effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Substituents (Position) Key Differences vs. Target Compound Reference
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 4-methylphenyl (N3), N-(4-fluorobenzyl)acetamide N3 substituent (methylphenyl vs. fluorobenzyl)
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (20) 4-chlorobenzyl (N3), propylthio (C5), ethylamide C5 substituent (propylthio vs. thioacetamide)
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole (BD748899) Benzyl (N3), benzooxazole (C7) C7 group (benzooxazole vs. acetamide)
9e: 2-((3-(4-(morpholinomethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole Morpholine-methylbenzyl (N3), benzooxazole (C7) N3 substituent (morpholine-modified benzyl)
Vipadenant (3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine) 4-amino-3-methylbenzyl (N3), furan (C7), amine C7 substituent (furan vs. thioacetamide)
Key Observations:
  • N3 Substituent : The 4-fluorobenzyl group in the target compound likely enhances metabolic stability compared to 4-methylphenyl () or benzyl (), as fluorine reduces CYP450-mediated oxidation.
  • C7 Modifications : The thioacetamide group in the target compound may improve solubility over benzooxazole () or furan () derivatives.
  • C5 Position : Analogs like compound 20 () include a propylthio group at C5, which could influence steric bulk and binding pocket interactions.
Key Insights:
  • Melting Points : The target’s ortho-tolyl acetamide may increase crystallinity compared to liquid analogs (e.g., ’s compound with m.p. as liquid ).

Pharmacological Implications (Inferred from Structural Data)

  • Adenosine Receptor Antagonism: Vipadenant () shares the triazolo-pyrimidine core but replaces thioacetamide with a furan, highlighting the importance of C7 substituents in receptor selectivity.
  • Kinase Inhibition Potential: The 4-fluorobenzyl group in the target compound is structurally analogous to kinase inhibitors targeting EGFR or BTK, where halogen interactions are critical .
  • Solubility and Bioavailability : The thioacetamide group may enhance aqueous solubility compared to benzooxazole derivatives (), though this requires experimental validation.

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions focused on constructing the triazolopyrimidine core and introducing substituents. Key steps include:

  • Triazolopyrimidine core formation : Cyclization of substituted pyrimidine precursors with azides under reflux in DMF (65–75% yield) .
  • Thioether linkage introduction : Reaction with thioacetic acid or mercapto derivatives in THF at 0–5°C (70–80% yield) .
  • Acetamide coupling : EDCl/HOBt-mediated amidation in dichloromethane (DCM) at room temperature (80–85% yield) . Critical parameters : Temperature control, solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound structurally characterized, and what analytical techniques are employed?

Structural validation uses:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl groups) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z 463.12 [M+H]+) .
  • HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Kinase inhibition assays : IC50 determination via ADP-Glo™ Kinase Assay (e.g., targeting EGFR or VEGFR2) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can contradictions in reported biological activities across studies be resolved?

Discrepancies often arise from structural variations (e.g., fluorobenzyl vs. chlorobenzyl substituents) or assay conditions. Methodological approaches include:

  • Comparative SAR studies : Systematically testing analogs with controlled substituent changes (e.g., para- vs. ortho-fluorobenzyl groups) to isolate activity drivers .
  • Meta-analysis : Aggregating data from PubChem and independent studies to identify trends in IC50 variability .
  • Standardized assay protocols : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies optimize pharmacokinetic properties for therapeutic use?

Key optimization strategies:

  • LogP modulation : Introducing hydrophilic groups (e.g., sulfonamides) to reduce logP from ~3.5 to <2.5, improving solubility .
  • Metabolic stability : Liver microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) and stabilize via deuterium substitution .
  • Bioavailability enhancement : Nanoformulation with PEGylated liposomes to increase plasma half-life .

Q. How to design experiments for elucidating structure-activity relationships (SAR)?

SAR studies require:

  • Combinatorial libraries : Synthesizing analogs with systematic substitutions (e.g., varying aryl groups on the triazole ring) .
  • QSAR modeling : Using Molinspiration or Schrödinger software to correlate descriptors (e.g., polar surface area) with activity .
  • Crystallographic studies : X-ray diffraction of compound-target complexes (e.g., kinase binding pockets) to guide rational design .

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